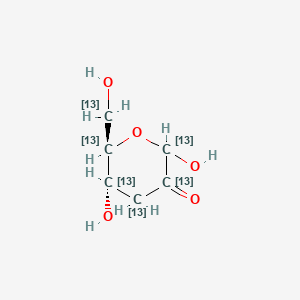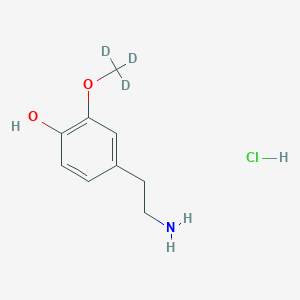![molecular formula C16H18N4O4 B13848697 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro-phenoxy group attached to a pyrimidine ring, which is further linked to a cyclohexanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol typically involves multiple steps, starting with the preparation of the nitro-phenoxy intermediate. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with a suitable halogenated pyrimidine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting nitro-phenoxy-pyrimidine intermediate is then subjected to further reactions to introduce the cyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
化学反应分析
Types of Reactions
4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The pyrimidine ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Coupling: Boronic acids, palladium catalysts, bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while coupling reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol involves its interaction with specific molecular targets. The nitro-phenoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-6-(4-nitro-phenoxy)-pyrimidine share structural similarities.
Phenoxy Derivatives: Compounds such as 4-(4-nitro-phenoxy)-phenol have similar functional groups.
Uniqueness
4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol is unique due to the combination of its nitro-phenoxy and pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H18N4O4 |
|---|---|
分子量 |
330.34 g/mol |
IUPAC 名称 |
4-[[6-(4-nitrophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H18N4O4/c21-13-5-1-11(2-6-13)19-15-9-16(18-10-17-15)24-14-7-3-12(4-8-14)20(22)23/h3-4,7-11,13,21H,1-2,5-6H2,(H,17,18,19) |
InChI 键 |
GEGHSPMNCRNJJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)







![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)



